molecular formula C11H12N4 B2940673 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline CAS No. 867329-98-4

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline

Cat. No. B2940673
CAS RN: 867329-98-4
M. Wt: 200.245
InChI Key: YIDQJALYMDZXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline” is a chemical compound with the molecular formula C11H12N4 . It has a molecular weight of 200.24 . The compound is stored at 4°C and protected from light .

It is stored at 4°C and needs to be protected from light . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its mimicry of the peptide bond, stability, and ability to engage in hydrogen bonding. Compounds like “2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline” have been explored for their potential as therapeutic agents. They have been found to exhibit a range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticonvulsant properties .

Organic Synthesis

In organic chemistry, triazole derivatives serve as versatile intermediates. They can act as ligands in coordination chemistry or as scaffolds for the construction of more complex molecules. Their stability under various conditions makes them suitable for use in multi-step synthetic procedures .

Polymer Chemistry

The triazole unit’s robustness is advantageous in polymer chemistry, where it can contribute to the thermal and chemical resistance of materials. Polymers incorporating triazole rings can be used in high-performance applications, such as aerospace and electronics .

Supramolecular Chemistry

Triazoles can participate in non-covalent interactions, which are essential in supramolecular chemistry. They can form host-guest complexes and are used in the design of molecular recognition systems, sensors, and self-assembling materials .

Bioconjugation

The bioorthogonality of the triazole ring makes it ideal for bioconjugation techniques. It allows for the attachment of probes or drugs to biomolecules without interfering with natural biological processes, which is crucial in the development of targeted therapies .

Chemical Biology

In chemical biology, triazole derivatives are used to probe biological systems. They can act as inhibitors or activators of enzymes, help in the study of biochemical pathways, and serve as tools for understanding cell function .

Fluorescent Imaging

Due to their electronic properties, triazoles can be part of fluorescent dyes and imaging agents. This application is significant in medical diagnostics and research, where visualization of biological processes at the molecular level is required .

Materials Science

The incorporation of triazole rings into materials can enhance their properties. They can improve the durability, conductivity, and overall performance of materials used in various industries, including construction, electronics, and textiles .

properties

IUPAC Name

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDQJALYMDZXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)C3=CC=CC=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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